molecular formula C6H9NO3S2 B119645 5-Ethoxythiophene-2-sulfonamide CAS No. 142294-54-0

5-Ethoxythiophene-2-sulfonamide

Cat. No. B119645
CAS RN: 142294-54-0
M. Wt: 207.3 g/mol
InChI Key: HSCMOJBCRFZUGZ-UHFFFAOYSA-N
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Description

5-Ethoxythiophene-2-sulfonamide is an organic chemical compound that is widely used in scientific research. It is a sulfonamide derivative of thiophene, which is a heterocyclic compound containing a sulfur atom and a five-membered ring. This compound has a wide range of applications in the field of medicinal chemistry, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of 5-Ethoxythiophene-2-sulfonamide is not fully understood. However, it is believed to act as a competitive inhibitor of the enzymes that it targets. The sulfonamide group of the compound binds to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the enzymatic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific enzyme that it targets. For example, sulfonamide-based inhibitors of carbonic anhydrase have been shown to have diuretic, antiglaucoma, and antiepileptic effects. Sulfonamide-based inhibitors of matrix metalloproteinases have been shown to have anticancer, anti-inflammatory, and antiviral effects. Sulfonamide-based inhibitors of 5-lipoxygenase have been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Ethoxythiophene-2-sulfonamide in lab experiments include its availability, ease of synthesis, and versatility as a building block for the synthesis of various bioactive compounds. However, the limitations include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the use of 5-Ethoxythiophene-2-sulfonamide in scientific research. One direction is the synthesis of new sulfonamide-based inhibitors of enzymes that are involved in various diseases such as cancer, inflammation, and viral infections. Another direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Finally, the use of this compound as a building block for the synthesis of new materials such as polymers and nanoparticles is an area of active research.

Synthesis Methods

The synthesis of 5-Ethoxythiophene-2-sulfonamide involves the reaction between ethoxythiophene and sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained by filtration and recrystallization from a suitable solvent such as ethanol or methanol.

Scientific Research Applications

5-Ethoxythiophene-2-sulfonamide is widely used in scientific research as a building block for the synthesis of various bioactive compounds. It has been used in the synthesis of sulfonamide-based inhibitors of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. It has also been used in the synthesis of sulfonamide-based inhibitors of matrix metalloproteinases, which are a family of enzymes that are involved in the degradation of extracellular matrix proteins. In addition, this compound has been used in the synthesis of sulfonamide-based inhibitors of 5-lipoxygenase, which is an enzyme that is involved in the biosynthesis of leukotrienes, which are inflammatory mediators.

properties

CAS RN

142294-54-0

Molecular Formula

C6H9NO3S2

Molecular Weight

207.3 g/mol

IUPAC Name

5-ethoxythiophene-2-sulfonamide

InChI

InChI=1S/C6H9NO3S2/c1-2-10-5-3-4-6(11-5)12(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9)

InChI Key

HSCMOJBCRFZUGZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(S1)S(=O)(=O)N

Canonical SMILES

CCOC1=CC=C(S1)S(=O)(=O)N

synonyms

2-Thiophenesulfonamide,5-ethoxy-(9CI)

Origin of Product

United States

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